molecular formula C13H12O2 B580142 4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol CAS No. 16235-32-8

4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol

Cat. No.: B580142
CAS No.: 16235-32-8
M. Wt: 200.237
InChI Key: PIQSYNNVCSBTKQ-UHFFFAOYSA-N
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Description

4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol is an organic compound that features a benzene ring substituted with a cycloheptatriene moiety and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 2-iodocyclohepta-2,4,6-trien-1-one with a suitable benzene derivative under specific conditions . The reaction typically requires the use of a solvent such as benzene and may involve the use of catalysts or other reagents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and reaction optimization can be applied to scale up the production process. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to form reduced derivatives.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of products.

Scientific Research Applications

4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic and cycloheptatriene moieties can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol is unique due to the presence of both a benzene ring and a cycloheptatriene moiety, along with two hydroxyl groups. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

CAS No.

16235-32-8

Molecular Formula

C13H12O2

Molecular Weight

200.237

IUPAC Name

4-cyclohepta-2,4,6-trien-1-ylbenzene-1,2-diol

InChI

InChI=1S/C13H12O2/c14-12-8-7-11(9-13(12)15)10-5-3-1-2-4-6-10/h1-10,14-15H

InChI Key

PIQSYNNVCSBTKQ-UHFFFAOYSA-N

SMILES

C1=CC=CC(C=C1)C2=CC(=C(C=C2)O)O

Synonyms

1,2-Benzenediol, 4-(2,4,6-cycloheptatrien-1-yl)- (9CI)

Origin of Product

United States

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